molecular formula C15H11NO2S2 B10805381 5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B10805381
M. Wt: 301.4 g/mol
InChI Key: YGHRMTBYJMUQLI-UHFFFAOYSA-N
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Description

5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, and a methoxynaphthalene moiety, which is a naphthalene ring substituted with a methoxy group. The combination of these structural elements imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxynaphthaldehyde with a thiazolidinone derivative. One common synthetic route includes the reaction of 2-methoxynaphthaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired thiazolidinone compound . The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiazolidinone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H11NO2S2

Molecular Weight

301.4 g/mol

IUPAC Name

5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11NO2S2/c1-18-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14(17)16-15(19)20-13/h2-8H,1H3,(H,16,17,19)

InChI Key

YGHRMTBYJMUQLI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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